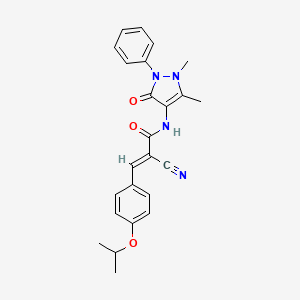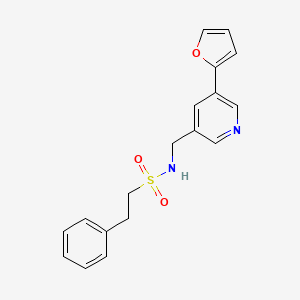
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide is an organic compound that belongs to the class of sulfonamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce an amine derivative.
Applications De Recherche Scientifique
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound could be explored for similar applications.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, leading to the death of bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
- N-Phenyl (5-(pyridin-3-yl)furan-2-yl)methanamine
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide is unique due to its combination of a furan ring, a pyridine ring, and a phenylethanesulfonamide group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds .
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-24(22,10-8-15-5-2-1-3-6-15)20-13-16-11-17(14-19-12-16)18-7-4-9-23-18/h1-7,9,11-12,14,20H,8,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWQEDZWYTWFPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Azetidin-3-yl)-2-(tert-butyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2410737.png)
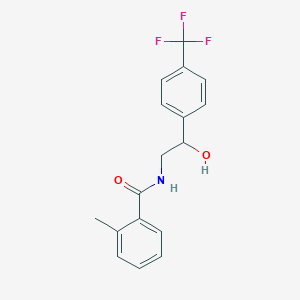
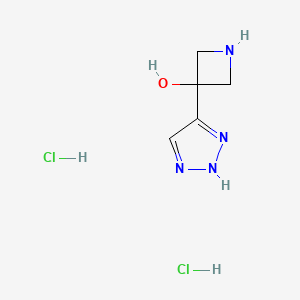
![3-[3-(Difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2410741.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2410743.png)
![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)
![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)
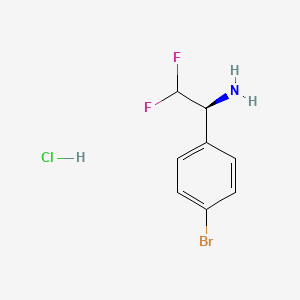
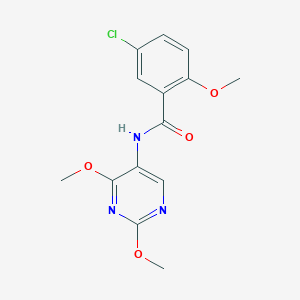
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)
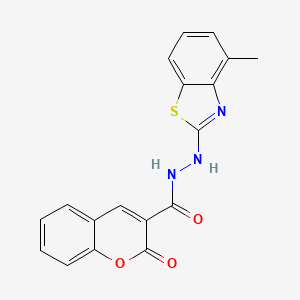
![2-[(4-Ethoxy-3-methoxyphenyl)methylideneamino]cyclopentene-1-carbonitrile](/img/structure/B2410753.png)
